1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one
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Overview
Description
“1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” is a chemical compound. However, there seems to be limited information available about this specific compound12. It’s worth noting that there are similar compounds like “2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride” and “{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride” which have been studied12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one”. However, there are related compounds such as “{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride” and “2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride” which might have similar synthesis processes12.Molecular Structure Analysis
The molecular structure of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” is not directly available. However, similar compounds like “7,7-Dimethylbicyclo[2.2.1]heptan-2-one” have a molecular formula of C9H14O3.Chemical Reactions Analysis
Specific chemical reactions involving “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” are not readily available. More research would be needed to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” are not directly available. However, a similar compound “2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride” has a molecular weight of 203.76, a melting point of 350-354°C, and is a powder at room temperature1.Scientific Research Applications
Catalytic Aromatization
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one may have relevance in catalytic processes similar to those observed in hydrocarbons like cycloheptane. Pines and Nogueira (1981) explored the aromatization of cycloheptane using platinum-alumina catalysts, revealing intricate reaction pathways and product distributions, such as skeletal isomerization and dehydrocyclization, relevant to hydrocarbon research and potential applications in catalytic conversion processes Pines & Nogueira, 1981.
Selective Oxidation in Chemical Industry
The compound's structural similarity to cyclohexene suggests potential applications in selective oxidation reactions. Cao et al. (2018) highlighted the importance of controlled oxidation of cyclohexene, leading to various industrially valuable intermediates. This indicates the significance of understanding and optimizing such reactions for the production of specific compounds in the chemical industry Cao et al., 2018.
Cuticular Hydrocarbon (CHC) Research
The structural features of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one might be relevant in the study of cuticular hydrocarbons (CHCs), particularly in understanding species-specific hydrocarbon profiles, as reviewed by Martin and Drijfhout (2009). The CHC profiles play a crucial role in species and nest-mate recognition in various organisms, and studying related compounds could provide insights into their biosynthesis and functional roles Martin & Drijfhout, 2009.
C1 Chemistry and Catalysis
The molecule's potential involvement in C1 chemistry is indicated by its structural resemblance to compounds involved in catalytic processes. Indarto et al. (2008) discussed the relevance of C1 chemistry in producing industrial chemicals, highlighting the role of catalysts in improving the efficiency and selectivity of these reactions. The review suggests that studying the catalytic behaviors of related bicyclic compounds could contribute to advancements in synthesis gas processing and methane conversion Indarto et al., 2008.
Pharmaceutical Research
The structural features of bicyclo[2.2.1]heptane derivatives, to which 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one is related, have been studied for their medicinal properties and as test molecules in drug research. Buchbauer and Pauzenberger (1991) compiled literature on norbornanes and related bicyclic compounds, underscoring their relevance in medicinal applications and as probes for studying structure-activity relationships due to their unique molecular shape and fixed position of substituents Buchbauer & Pauzenberger, 1991.
Safety And Hazards
The safety and hazards of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” are not directly available. However, a similar compound “2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride” has been classified with the GHS07 pictogram and has hazard statements H315, H319, and H3351.
Future Directions
The future directions for the study and application of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” are not specified in the available resources. More research would be needed to provide a detailed analysis.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more comprehensive insights.
properties
IUPAC Name |
1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-8(12)11-6-4-9(5-7-11)10(11,2)3/h9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQOFAOACJUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1(C)C)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one |
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